3-PENTYL-2-((1E,3E)-5-[3-PENTYL-1,3-BENZOXAZOL-2(3H)-YLIDENE]-1,3-PENTADIENYL)-1,3-BENZOXAZOL-3-IUM IODIDE
Overview
Description
3,3’-Di-n-pentyloxadicarbocyanine iodide is a fluorescent dye commonly used in biological research. It is known for its strong fluorescence emission, which makes it an excellent marker for imaging and labeling in various scientific studies . The compound consists of two n-pentyl groups and an oxadicarbocyanine backbone, combined with an iodide ion . Its molecular formula is C29H35IN2O2, and it has a molecular weight of approximately 570.515 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di-n-pentyloxadicarbocyanine iodide typically involves the reaction of n-pentyl-substituted benzoxazole with a suitable cyanine dye precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol . The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’-Di-n-pentyloxadicarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product . The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-Di-n-pentyloxadicarbocyanine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The n-pentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction can produce different reduced derivatives .
Scientific Research Applications
3,3’-Di-n-pentyloxadicarbocyanine iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking biological processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and materials for various industrial applications
Mechanism of Action
The mechanism of action of 3,3’-Di-n-pentyloxadicarbocyanine iodide involves its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This property is due to the conjugated system of double bonds in the oxadicarbocyanine backbone, which allows for efficient energy transfer and fluorescence emission . The compound interacts with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, enabling its use as a fluorescent marker .
Comparison with Similar Compounds
3,3’-Di-n-pentyloxadicarbocyanine iodide belongs to the class of dicarbocyanine dyes, which are known for their strong fluorescence properties. Similar compounds include:
3,3’-Diethylthiadicarbocyanine iodide: Another dicarbocyanine dye with similar fluorescence properties but different substituents.
3,3’-Diethylthiadicarbocyanine perchlorate: A related compound with perchlorate as the counterion instead of iodide.
3,3’-Diethylthiadicarbocyanine chloride: Similar structure with chloride as the counterion.
Compared to these compounds, 3,3’-Di-n-pentyloxadicarbocyanine iodide offers unique advantages in terms of its hydrophobicity and solubility, making it particularly suitable for certain biological applications .
Properties
IUPAC Name |
3-pentyl-2-[5-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N2O2.HI/c1-3-5-14-22-30-24-16-10-12-18-26(24)32-28(30)20-8-7-9-21-29-31(23-15-6-4-2)25-17-11-13-19-27(25)33-29;/h7-13,16-21H,3-6,14-15,22-23H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRFDTBIGBFQOK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698971 | |
Record name | 3-Pentyl-2-[5-(3-pentyl-1,3-benzoxazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzoxazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53213-92-6 | |
Record name | Benzoxazolium, 3-pentyl-2-[5-(3-pentyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53213-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pentyl-2-[5-(3-pentyl-1,3-benzoxazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzoxazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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